![molecular formula C13H21N3 B15257633 1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B15257633.png)
1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but lacks one nitrogen atom in the ring.
1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane: This compound has an oxygen atom in place of one nitrogen atom in the ring.
Uniqueness
1-(1-Ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane is unique due to its specific arrangement of atoms and the presence of two nitrogen atoms in the spirocyclic ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H21N3 |
|---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3-(1-ethylpyrrol-3-yl)-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C13H21N3/c1-2-16-8-3-11(9-16)12-13(10-15-12)4-6-14-7-5-13/h3,8-9,12,14-15H,2,4-7,10H2,1H3 |
InChI Key |
QJQHGHSGBANQPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1)C2C3(CCNCC3)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Bromodifluoromethyl)phenyl]furan](/img/structure/B15257550.png)
![2-(Bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B15257554.png)
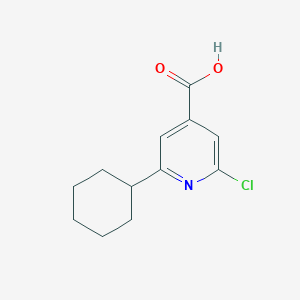
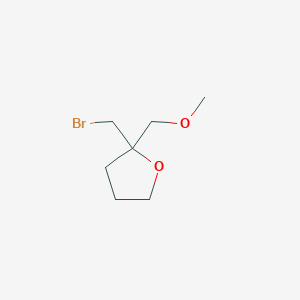
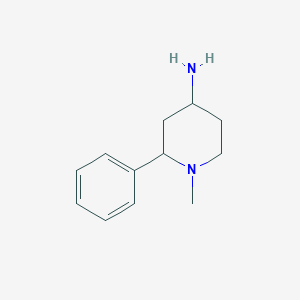

![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B15257574.png)
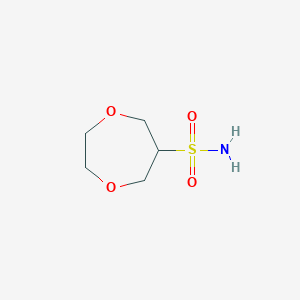
![4-[4-(Propan-2-yl)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B15257584.png)
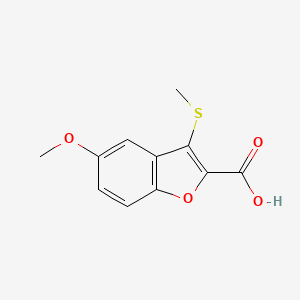


amine](/img/structure/B15257625.png)

